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Compound Name: TL02-59 dihydrochloride

Cat. No.: B10825809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, achieving selectivity is a paramount objective

to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a

detailed comparison of the kinase selectivity profiles of two noteworthy compounds: TL02-59
dihydrochloride, a novel inhibitor targeting myeloid Src-family kinases, and dasatinib, a multi-

targeted kinase inhibitor approved for the treatment of certain leukemias. This objective

analysis is supported by quantitative experimental data to inform research and development

decisions.

Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its biological activity and potential

therapeutic window. The following table summarizes the inhibitory activity of TL02-59
dihydrochloride and dasatinib against a panel of kinases, as determined by KINOMEscan™,

a competitive binding assay. The data is presented as the percentage of kinase remaining

bound to an immobilized ligand at a specific inhibitor concentration, where a lower percentage

indicates stronger binding of the inhibitor to the kinase.
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Kinase Target
TL02-59 Dihydrochloride
(% Control @ 1 µM)[1]

Dasatinib (% Control @ 0.5
µM)

Primary Targets

FGR 0 0.2

LYN Not in scan 0.1

HCK Not in scan 0.1

ABL1 90 0.1

BCR-ABL Not in scan 0.1

SRC 56 0.1

KIT 95 0.2

PDGFRβ 91 0.6

Selected Off-Targets

YES1 38 0.1

FYN 49 0.1

LCK 62 0.1

FLT3 82 1.1

EPHA2 96 0.2

JAK2 94 2.2

PIK3CA 100 95

MAPK1 (ERK2) 100 88

AKT1 100 94

Note: The KINOMEscan data for TL02-59 was reported at a concentration of 1 µM[1], while the

available data for dasatinib was at 0.5 µM. This difference in concentration should be

considered when making a direct comparison.
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As the data illustrates, TL02-59 dihydrochloride demonstrates remarkable selectivity for FGR,

a myeloid Src-family kinase[1][2]. In contrast, dasatinib exhibits a broad-spectrum inhibitory

profile, potently binding to the ABL and SRC kinase families, in addition to other kinases such

as KIT, PDGFRβ, and EPHA2[3][4].

Signaling Pathways
The differential selectivity of TL02-59 and dasatinib translates to distinct impacts on cellular

signaling pathways.
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TL02-59 Signaling Inhibition
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Dasatinib Multi-Targeted Signaling Inhibition
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Biochemical Kinase Assay Workflow

1. Compound Preparation
(Serial Dilution of Inhibitor)

2. Reaction Setup
(Kinase, Substrate, ATP, Buffer)

3. Incubation
(Allow Kinase Reaction to Proceed)

4. Detection
(Measure Substrate Phosphorylation)

5. Data Analysis
(Determine IC50 Values)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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